molecular formula C8H3F3INO B12860129 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole

4-Iodo-2-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12860129
M. Wt: 313.01 g/mol
InChI Key: QXYYKOBQYXVDPO-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole typically involves the introduction of iodine and trifluoromethyl groups onto a benzoxazole scaffold. One common method involves the iodination of 2-(trifluoromethyl)benzo[d]oxazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Iodo-2-(trifluoromethyl)benzo[d]oxazole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with hydrophobic pockets of proteins. The iodine atom can participate in halogen bonding, further stabilizing the compound-protein complex .

Similar Compounds:

  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 2-(Trifluoromethyl)benzo[d]oxazole
  • 4-Iodo-2-(difluoromethyl)benzo[d]oxazole

Comparison: this compound is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Iodo-2-(trifluoromethyl)benzonitrile, the benzoxazole ring provides additional sites for functionalization and potential interactions with biological targets. The trifluoromethyl group in 2-(trifluoromethyl)benzo[d]oxazole enhances its stability and lipophilicity, making it suitable for various applications .

Properties

Molecular Formula

C8H3F3INO

Molecular Weight

313.01 g/mol

IUPAC Name

4-iodo-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)7-13-6-4(12)2-1-3-5(6)14-7/h1-3H

InChI Key

QXYYKOBQYXVDPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(O2)C(F)(F)F

Origin of Product

United States

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